6-Chloro-trans-2-hexenoic acid ethyl ester
Overview
Description
6-Chloro-trans-2-hexenoic acid ethyl ester is an organic compound with the molecular formula C8H13ClO2 and a molecular weight of 176.643 g/mol . It is a derivative of hexenoic acid, where a chlorine atom is substituted at the sixth position of the trans-2-hexenoic acid ethyl ester structure. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 6-Chloro-trans-2-hexenoic acid ethyl ester typically involves the chlorination of trans-2-hexenoic acid ethyl ester. The reaction conditions often include the use of chlorine gas or other chlorinating agents under controlled temperature and pressure conditions . Industrial production methods may involve large-scale chlorination processes with optimized reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
6-Chloro-trans-2-hexenoic acid ethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-trans-2-hexenoic acid ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 6-Chloro-trans-2-hexenoic acid ethyl ester involves its interaction with molecular targets and pathways in biological systems. The chlorine atom and ester group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
6-Chloro-trans-2-hexenoic acid ethyl ester can be compared with other similar compounds such as:
Ethyl trans-2-hexenoate: This compound lacks the chlorine atom and has different reactivity and applications.
2-Hexenoic acid ethyl ester: Similar in structure but without the chlorine substitution, leading to different chemical properties and uses. The presence of the chlorine atom in this compound makes it unique and imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl (E)-6-chlorohex-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2/c1-2-11-8(10)6-4-3-5-7-9/h4,6H,2-3,5,7H2,1H3/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAKSKNWORUGDA-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72448-92-1 | |
Record name | 72448-92-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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